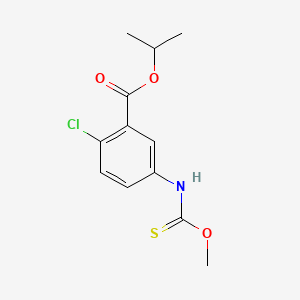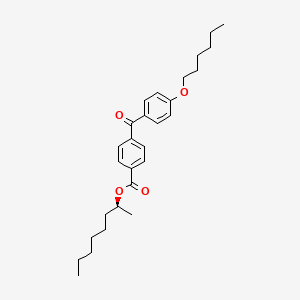
Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is a chemical compound with the molecular formula C7H18O11P2K4 and a molecular weight of 492.52 g/mol. It is known for its unique structure, which includes two phosphate groups connected by a bis(oxyethylene) bridge to a hydroxypropane moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide to form the bis(oxyethylene) intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to introduce the phosphate groups. The final step involves neutralizing the reaction mixture with potassium hydroxide (KOH) to obtain the tetrapotassium salt.
Industrial Production Methods
In industrial settings, the production of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can form complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to act as a chelating agent allows it to sequester metal ions, thereby affecting their availability and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: This compound is also a tetrapotassium salt with chelating properties but has a different structure and molecular formula.
Tetrapotassium pyrophosphate: Another tetrapotassium salt used in similar applications but with a simpler structure.
Uniqueness
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
94313-95-8 |
|---|---|
Fórmula molecular |
C7H14K4O11P2 |
Peso molecular |
492.52 g/mol |
Nombre IUPAC |
tetrapotassium;2-[2-hydroxy-3-(2-phosphonatooxyethoxy)propoxy]ethyl phosphate |
InChI |
InChI=1S/C7H18O11P2.4K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;;;;/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |
Clave InChI |
JCJAZNYDLNKWBU-UHFFFAOYSA-J |
SMILES canónico |
C(COP(=O)([O-])[O-])OCC(COCCOP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


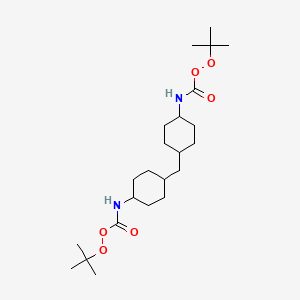
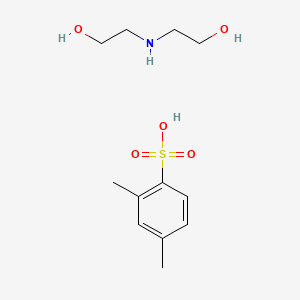

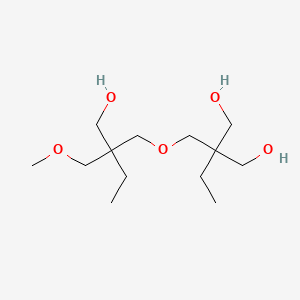
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)


![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
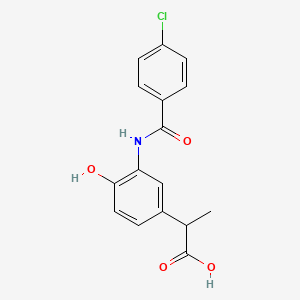
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)

![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
